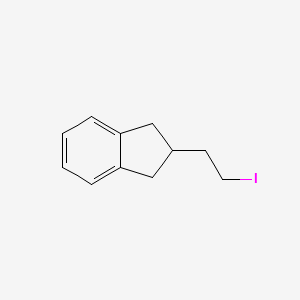
Ethyl 3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylate
概要
説明
Ethyl 3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a fluorinated pyridine ring, an isoxazole ring, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Fluorinated Pyridine Intermediate: The starting material, 3-fluoropyridine, undergoes a series of reactions to introduce functional groups necessary for further transformations.
Construction of the Isoxazole Ring: The intermediate is then subjected to cyclization reactions to form the isoxazole ring. This step often involves the use of reagents such as hydroxylamine and acetic acid.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Ethyl 3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups such as amines or thiols.
科学的研究の応用
Ethyl 3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of Ethyl 3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The fluorinated pyridine ring and isoxazole moiety are believed to play key roles in its biological activity. These structural features allow the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Ethyl 3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(2-Pyridyl)-5-methylisoxazole-4-carboxylate: Lacks the fluorine atom, which may result in different biological activities.
Mthis compound: Has a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.
3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylic acid: The free carboxylic acid form, which may have different pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C12H11FN2O3 |
|---|---|
分子量 |
250.23 g/mol |
IUPAC名 |
ethyl 3-(3-fluoropyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H11FN2O3/c1-3-17-12(16)9-7(2)18-15-11(9)10-8(13)5-4-6-14-10/h4-6H,3H2,1-2H3 |
InChIキー |
XIILTLKJLHIGLE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(ON=C1C2=C(C=CC=N2)F)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(3,4-Difluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8380840.png)

![[5-(3,4-Dichlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]dimethanol](/img/structure/B8380849.png)

![5-(3-Chloro-thiophen-2-yl)-3-(4-trifluoromethyl-phenyl)-[1,2,4]oxadiazole](/img/structure/B8380855.png)






